AP-5 LITHIUM SALT
Description
Structure
2D Structure
3D Structure of Parent
Properties
InChI |
InChI=1S/C5H12NO5P.Li/c6-4(5(7)8)2-1-3-12(9,10)11;/h4H,1-3,6H2,(H,7,8)(H2,9,10,11); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZKFOFTBAZHFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li].C(CC(C(=O)O)N)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12LiNO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585070 | |
| Record name | PUBCHEM_16218948 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125229-62-1 | |
| Record name | PUBCHEM_16218948 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Pharmacological Profile and Receptor Interactions of Ap 5
Molecular Mechanism of Action: Competitive Antagonism at the NMDA Receptor Glutamate (B1630785) Binding Site
D-AP5, the active component of AP-5 lithium salt, functions as a selective and potent competitive antagonist at the glutamate binding site on the NMDA receptor. tocris.comphysiology.org This means that D-AP5 directly competes with the endogenous agonist, glutamate, for the same binding location on the receptor. physiology.orgnih.gov When D-AP5 is bound, it prevents glutamate from activating the receptor, thereby inhibiting the influx of ions, primarily Ca2+, through the receptor's channel. rupress.org This competitive nature is a key feature of its mechanism, distinguishing it from non-competitive antagonists that bind to different sites on the receptor complex. physiology.org The discovery and characterization of D-AP5 were pivotal in confirming the existence and physiological significance of NMDA receptors in the central nervous system. nih.gov
Specificity for NMDA Receptor Subunit Interactions
The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits. nih.govabcam.com There are four different GluN2 subunits (A-D), and the specific combination of these subunits influences the pharmacological and electrophysiological properties of the receptor. nih.gov D-AP5 exhibits a high degree of specificity for NMDA receptors over other ionotropic glutamate receptors, such as AMPA and kainate receptors. tocris.comnih.gov Structural studies have revealed that a specific amino acid, Tyr730, present in all GluN2 subunits, forms a critical polar interaction with the phosphono group of D-AP5, which is absent in non-NMDA receptors. nih.gov This interaction is a key determinant of D-AP5's selectivity for NMDA receptors. While D-AP5 is a broad-spectrum NMDA receptor antagonist, its affinity can vary slightly depending on the GluN2 subunit composition.
Reversible Binding Kinetics and Short Half-Life in Research Models
The interaction of D-AP5 with the NMDA receptor is reversible. researchgate.net This means that the antagonist can bind and unbind from the receptor, and the duration of its effect is related to its dissociation rate (k_off) and its concentration at the receptor site. researchgate.netnih.gov The lifetime of the drug-receptor complex is often described by its residence time (1/k_off) or its dissociation half-life (ln(2)/k_off). researchgate.net The reversible nature of D-AP5 binding allows for the restoration of normal synaptic function upon its removal from the experimental system.
In research models, the half-life of a compound is influenced by various factors including its binding kinetics, metabolism, and clearance from the system. nih.govuomustansiriyah.edu.iq While specific pharmacokinetic data for this compound in various research models is not extensively detailed in the provided search results, the reversible nature of its binding implies a finite duration of action. The relationship between binding kinetics and pharmacokinetics plays a crucial role in determining the time-dependent occupancy of the target receptor. acs.org
Comparative Analysis with Non-Competitive NMDA Receptor Antagonists (e.g., MK-801) in Experimental Systems
A comparison between the competitive antagonist AP-5 and the non-competitive antagonist MK-801 (dizocilpine) reveals significant differences in their mechanisms and functional consequences.
| Feature | AP-5 (Competitive Antagonist) | MK-801 (Non-Competitive Antagonist) |
| Binding Site | Glutamate binding site on the NMDA receptor. physiology.org | Phencyclidine (PCP) binding site within the open NMDA receptor channel. physiology.org |
| Mechanism | Directly competes with glutamate for binding. physiology.org | Binds to the open channel, blocking ion flow. Its binding is use-dependent, requiring prior receptor activation by an agonist. physiology.org |
| Voltage Dependency | Binding is not voltage-dependent. physiology.org | Binding is voltage-dependent and is reduced by depolarization. physiology.org |
| Selectivity | Considered more selective for NMDA receptors. physiology.org | May antagonize some non-NMDA ion channels. physiology.org |
In experimental studies, these mechanistic differences lead to distinct outcomes. For instance, in studies on learning and memory, both AP-5 and MK-801 have been shown to impair the acquisition of spatial tasks. nih.gov However, some studies suggest that AP-5, but not MK-801, can interfere with temporary memory storage in a delay-dependent manner, highlighting subtle but important functional distinctions. nih.gov Furthermore, in studies related to food intake, hindbrain administration of both AP-5 and MK-801 was found to increase sucrose (B13894) intake, but only AP-5 increased 24-hour chow consumption, suggesting different long-term effects. physiology.org
Influence on Specific Ion Channel Functionalities Beyond Direct NMDA Receptor Blockade
While AP-5 is highly selective for the NMDA receptor, its primary action of blocking this receptor can indirectly influence the activity of other ion channels. Activation of NMDA receptors can lead to the modulation of voltage-gated ion channels. physiology.org For example, NMDA receptor activation has been shown to cause a long-term downregulation of voltage-gated sodium and calcium currents. physiology.org By blocking the NMDA receptor, AP-5 can prevent these downstream modulatory effects.
Furthermore, there is evidence of coupling between NMDA receptors and other channels, such as large-conductance Ca2+- and voltage-gated K+ (BK) channels. pnas.org This coupling can regulate NMDA receptor-mediated synaptic potentials. The blockade of NMDA receptors by AP-5 would consequently disrupt this interaction and the resulting modulation of BK channel activity. pnas.org It is important to note that the lithium component of this compound itself can have biological effects, as lithium ions are known to modulate various cellular processes, including ion transport. wikipedia.orgnih.govajol.infowellingtonicu.com However, in the context of acute application in research settings to block NMDA receptors, the effects are predominantly attributed to the AP-5 molecule.
Ap 5 in the Investigation of Synaptic Plasticity Mechanisms
Dissection of NMDA Receptor-Dependent Long-Term Potentiation (LTP) Induction
One of the most significant contributions of AP-5 to neuroscience has been in elucidating the mechanisms of Long-Term Potentiation (LTP), a persistent strengthening of synapses following high-frequency stimulation. Seminal studies in the 1980s demonstrated that the induction of LTP in the hippocampal CA1 region is critically dependent on the activation of NMDA receptors. nih.govroyalsocietypublishing.org By applying AP-5, researchers were able to selectively block these receptors and observe the resulting effect on synaptic strength, confirming the receptor's role as a trigger for this form of plasticity. nih.govresearchgate.net
In vitro studies using hippocampal brain slices are a standard method for investigating LTP. In these preparations, AP-5 is typically applied to the artificial cerebrospinal fluid (aCSF) perfusing the slices to block NMDA receptors.
Concentration: The concentration of D-AP5 used to block LTP induction commonly ranges from 30 µM to 100 µM. researchgate.netresearchgate.netfrontiersin.org For example, studies have shown that 30 µM D-AP5 is sufficient to completely block LTP induction at CA3/CA1 synapses. researchgate.net Other research frequently employs a concentration of 50 µM to ensure the inhibition of NMDA receptor-mediated synaptic plasticity. hellobio.com Higher concentrations, such as 100 µM, have also been used to prevent LTP induction effectively in various experimental models. frontiersin.org
Application Timing: The timing of AP-5 application is critical. To ensure that the block is in effect before attempting to induce LTP, the antagonist is pre-perfused for a set period. A typical methodology involves applying AP-5 to the bath 10 to 20 minutes before delivering the high-frequency stimulation (HFS) protocol designed to induce LTP. researchgate.netresearchgate.net
Reversibility: A key aspect of using AP-5 as a pharmacological tool is the reversibility of its effect. Research has demonstrated that after blocking LTP induction with AP-5, a "washout" period where the drug is removed from the perfusion medium can restore the synapse's ability to undergo LTP upon subsequent HFS. researchgate.net For instance, after applying 30 µM D-AP5 to block an initial HFS-induced LTP attempt, a second HFS delivered 30 minutes after the washout of the drug successfully induced lasting potentiation. researchgate.net
Ap 5 Applications in Neurotransmission Dynamics Research
Elucidation of Excitatory Synaptic Transmission Pathways
The intricate network of excitatory synapses, largely governed by the neurotransmitter glutamate (B1630785), is fundamental to brain function. AP-5 lithium salt is instrumental in dissecting the specific roles of NMDA receptors within these complex pathways.
Glutamatergic signaling occurs through several receptor subtypes, including NMDA, AMPA, and kainate receptors. mdpi.comfrontiersin.org To understand the specific contribution of NMDA receptors to a synaptic response, researchers use AP-5 to selectively inhibit them. nih.gov This pharmacological isolation enables the characterization of electrical currents and potentials mediated by other glutamate receptors, such as AMPA receptors, in the absence of NMDA receptor activity. frontiersin.orgjneurosci.org
Long-term treatment with lithium has been shown to protect neurons from glutamate-induced excitotoxicity by reducing calcium influx through NMDA receptors. pnas.orgresearchgate.net Conversely, acute lithium application can sometimes enhance excitatory transmission presynaptically. nih.gov The use of this compound allows for the precise dissection of these effects, attributing the NMDA receptor blockade specifically to the AP-5 component, thereby clarifying the mechanisms of both lithium and the broader glutamatergic system. pnas.orgnih.gov For instance, studies have demonstrated that while lithium can enhance both AMPA and NMDA receptor components of excitatory postsynaptic currents, the application of AP-5 blocks the NMDA-mediated portion, allowing for detailed analysis of the remaining AMPA receptor-driven activity. nih.gov
Table 1: Research Findings on AP-5 in Excitatory Transmission
| Research Focus | Method | Finding | Implication |
| NMDA Receptor Contribution | Voltage-clamp recording in the presence of AP-5 | AP-5 selectively blocks NMDA receptor-mediated currents. mdpi.comphysiology.org | Allows for the isolation and study of AMPA/kainate receptor functions. |
| Lithium's Effect on EPSCs | Whole-cell patch-clamp with AP-5 application | Lithium enhances both AMPA and NMDA components of excitatory postsynaptic currents (EPSCs). AP-5 blocks the NMDA portion. nih.gov | Demonstrates a dual action of lithium and the utility of AP-5 in separating these effects. |
| Glutamate-Induced Excitotoxicity | Neuronal culture with chronic lithium treatment followed by glutamate exposure | Long-term lithium treatment reduces NMDA receptor-mediated calcium influx, offering neuroprotection. pnas.org | AP-5 is used as a control to confirm that the excitotoxicity being studied is indeed NMDA receptor-dependent. |
Examination of GABAergic Synaptic Activities in the Presence of NMDA Receptor Blockade
To accurately study inhibitory neurotransmission, which is primarily mediated by γ-aminobutyric acid (GABA), it is essential to eliminate the influence of powerful excitatory signals. This compound is a standard component of the pharmacological cocktail used to achieve this isolation. By blocking NMDA receptors, often in conjunction with an AMPA/kainate receptor antagonist like CNQX, researchers can record pure inhibitory postsynaptic currents (IPSCs). nih.govmdpi.comfrontiersin.orgnih.gov
Miniature IPSCs (mIPSCs) represent the postsynaptic response to the spontaneous, action potential-independent release of a single vesicle of GABA. To study these fundamental units of inhibitory transmission, researchers must block both action potentials and all excitatory transmission. This is accomplished by applying a solution containing the voltage-gated sodium channel blocker tetrodotoxin (B1210768) (TTX) along with NMDA (AP-5) and non-NMDA (e.g., CNQX) receptor antagonists. nih.govnih.gov The resulting recordings allow for precise analysis of mIPSC frequency, which reflects presynaptic release probability, and amplitude, which relates to the number and sensitivity of postsynaptic GABA receptors. nih.gov
Using the pharmacological isolation method described above, scientists can investigate how various substances or conditions affect the presynaptic release machinery independent of neuronal firing. nih.gov For example, studies on hypothalamic neurons have used AP-5 and CNQX to block excitatory currents and TTX to block action potentials. mdpi.comnih.gov Under these conditions, it was observed that lithium increased the frequency of mIPSCs without altering their amplitude. nih.gov This finding indicates that lithium can enhance GABA release through a presynaptic mechanism that does not require an action potential. mdpi.comnih.gov
Table 2: Pharmacological Isolation of Inhibitory Currents
| Target Current | Blocker(s) Used in Addition to AP-5 | Purpose |
| Spontaneous IPSCs (sIPSCs) | CNQX (or other AMPA/kainate antagonist) | To block all major ionotropic glutamate receptor activity, isolating GABAergic currents. frontiersin.org |
| Miniature IPSCs (mIPSCs) | CNQX and Tetrodotoxin (TTX) | To block glutamatergic activity and action potentials, isolating spontaneous, single-vesicle GABA release events. nih.govnih.gov |
Isolation and Analysis of Miniature Inhibitory Postsynaptic Currents (mIPSCs)
Disentangling Glutamate-Induced Cellular Responses
Beyond immediate electrical signaling, glutamate receptor activation triggers a cascade of intracellular events, including changes in gene expression that are crucial for long-term processes like synaptic plasticity and memory. nih.gov this compound is vital for determining which of these downstream effects are specifically dependent on NMDA receptor activation.
The Activity-Regulated Cytoskeleton-Associated Protein (Arc/Arg3.1) is an immediate early gene product that is rapidly synthesized in response to neuronal activity and is essential for memory consolidation. nih.govfrontiersin.org Its expression is known to be strongly induced by glutamate. Research utilizing AP-5 has been crucial in showing the specific pathway for this induction. Studies have demonstrated that the application of DL-AP5 partially inhibits the increase in Arc/Arg3.1 protein levels that follows glutamate stimulation. invivochem.commedchemexpress.com Furthermore, AP-5 effectively reduces the upregulation of Arc/Arg3.1 when NMDA itself is used as the stimulus. invivochem.commedchemexpress.com These findings provide clear evidence that the NMDA receptor is a key upstream activator in the signaling pathway that leads to Arc/Arg3.1 expression, a critical insight into the molecular machinery of synaptic plasticity. medchemexpress.commedchemexpress.com
Prevention of Intracellular Calcium Influx Mediated by NMDA Receptors
The N-methyl-D-aspartate (NMDA) receptor is a specific type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. wikipedia.org A key characteristic of the NMDA receptor is its high permeability to calcium ions (Ca²⁺) upon activation. wikipedia.org This influx of Ca²⁺ acts as a vital second messenger, initiating various intracellular signaling cascades. nih.govmdpi.com However, excessive activation of NMDA receptors can lead to an overwhelming influx of Ca²⁺, resulting in excitotoxicity and neuronal cell death, a process implicated in several neurodegenerative disorders. wikipedia.orgnih.gov
AP-5 (2-amino-5-phosphonovaleric acid) is a selective and competitive antagonist of the NMDA receptor. wikipedia.org It acts by binding to the glutamate recognition site on the NMDA receptor, thereby preventing its activation by the endogenous agonist, glutamate. wikipedia.org This inhibitory action effectively blocks the opening of the receptor's ion channel, thus preventing the influx of Ca²⁺ into the neuron. nih.govjneurosci.org
Research has consistently demonstrated the efficacy of AP-5 and its isomers, such as D-AP5, in blocking NMDA receptor-mediated increases in intracellular calcium concentration ([Ca²⁺]i). In studies using cultured striatal neurons, AP-5 was shown to block the rapid increases in [Ca²⁺]i that are typically induced by NMDA application. nih.govjneurosci.org This effect is dependent on external Ca²⁺, as the removal of extracellular calcium abolishes the NMDA-induced rise in [Ca²⁺]i. nih.govjneurosci.org
Furthermore, the lithium component of this compound may contribute to the modulation of NMDA receptor activity. Long-term treatment with lithium has been shown to protect neurons against glutamate-induced excitotoxicity by inhibiting NMDA receptor-mediated calcium influx. nih.govpnas.org This neuroprotective effect is significant at therapeutically relevant concentrations and is attributed to the reduction of Ca²⁺ entry through NMDA receptor channels. nih.gov Studies on cultured cerebellar, cortical, and hippocampal neurons have shown that chronic lithium exposure dramatically protects against glutamate-induced excitotoxicity. nih.gov This protection is linked to the inhibition of NMDA receptor-mediated ⁴⁵Ca²⁺ uptake. nih.gov
The blocking action of AP-5 is specific to NMDA receptors. For instance, in studies on purified retinal ganglion cells from both neonatal and adult rats, the NMDA receptor antagonist APV (a common synonym for AP-5) almost completely abolished the calcium influx induced by glutamate and glycine (B1666218). arvojournals.org The effectiveness of AP-5 in preventing Ca²⁺ influx underscores its utility as a research tool to isolate and study the physiological and pathological roles of NMDA receptor activation.
Research Findings on AP-5 Inhibition of NMDA Receptor-Mediated Calcium Influx
The following table summarizes key findings from various studies investigating the inhibitory effect of AP-5 on calcium influx through NMDA receptors.
| Cell Type | Agonist(s) | AP-5 Concentration | Observed Effect on Ca²⁺ Influx | Reference |
| Mouse Striatal Neurons | N-methyl-D-aspartic acid (NMDA) | Not specified | Blocked NMDA-produced rapid increases in [Ca²⁺]i. | nih.govjneurosci.org |
| Rat Retinal Ganglion Cells (Neonatal) | 10 µM Glutamate + 10 µM Glycine | 25 µM APV | 80.2% reduction in Ca²⁺ influx. | arvojournals.org |
| Rat Retinal Ganglion Cells (Neonatal) | 10 µM Glutamate + 10 µM Glycine | 100 µM APV | 94.5% reduction in Ca²⁺ influx. | arvojournals.org |
| Rat Retinal Ganglion Cells (Adult) | 10 µM Glutamate + 10 µM Glycine | 25 µM APV | 87.5% reduction in Ca²⁺ influx. | arvojournals.org |
| Guinea Pig Cochlear Inner Hair Cells | 3.85 µmol/L Glutamate | 50 µmol/L D-AP5 | Prevented the glutamate-induced increase in [Ca²⁺]i. | nih.gov |
| Cultured Hippocampal Neurons | Astrocyte-induced Glutamate Release | Not specified | Antagonized the increase in miniature postsynaptic current frequency. | jneurosci.org |
These studies collectively affirm the role of AP-5 as a potent and selective antagonist for preventing the intracellular calcium influx that is specifically mediated by the activation of NMDA receptors.
Ap 5 in Cognitive Neuroscience Research Models
Impact on Learning and Memory Processes in Rodent Models
Studies utilizing rodent models have demonstrated the profound impact of AP5 on various learning and memory paradigms.
Research has consistently shown that the administration of AP5 impairs spatial learning in rodents. nih.gov In the Morris water maze task, a common method for assessing spatial memory, post-training intra-CA1 injection of D-AP5 in rats resulted in a significant impairment of memory consolidation. nih.gov This finding highlights the critical role of NMDA receptors in the CA1 region of the hippocampus for the consolidation of spatial memories. nih.gov Studies have indicated that the administration of D-AP5, an NMDA receptor antagonist, can induce spatial memory impairment. excli.de
The interaction between lithium and the NMDA glutamatergic system in the hippocampus has also been a subject of investigation. nih.gov Post-training administration of lithium into the CA1 regions of the dorsal hippocampus has been shown to impair spatial memory consolidation. nih.gov Interestingly, the co-administration of an ineffective dose of D-AP5 with lithium significantly increased the amnesia induced by lithium, suggesting that the signaling cascades of NMDA receptors are likely targets for lithium's effects on spatial learning. nih.gov
Table 1: Effect of AP5 and Lithium on Spatial Memory in the Morris Water Maze
| Agent | Administration Site | Effect on Spatial Memory Consolidation |
|---|---|---|
| D-AP5 | Intra-CA1 | Impairment nih.gov |
| Lithium | Intra-CA1 | Impairment nih.gov |
| D-AP5 + Lithium | Intra-CA1 | Potentiated Impairment nih.gov |
In passive avoidance learning, an animal learns to associate a specific environment with an aversive stimulus. The role of NMDA receptors in this form of learning has been investigated using AP5. Studies have shown that NMDA receptor blockers can prevent the facilitatory effects of other compounds on memory retention in passive avoidance tasks in rats. This suggests that NMDA receptor activation is a crucial step in the consolidation of memories formed during this type of learning.
Impairment of Spatial Learning Tasks
Role in Associative Learning Paradigms, e.g., Conditioned Taste Aversion (CTA)
Conditioned taste aversion (CTA) is a powerful form of associative learning where an animal learns to avoid a novel taste that has been paired with visceral malaise, often induced by lithium chloride (LiCl). nih.govpnas.org AP5 has been used to probe the role of NMDA receptors in the neural circuits underlying CTA.
Intra-LA infusion of AP-5 before training has been shown to block the acquisition of CTA memory. plos.org This indicates that NMDA receptor activity in the lateral amygdala is essential for the initial formation of the taste-aversion association. plos.org The visceral stimulus (like LiCl) in CTA is thought to trigger glutamate (B1630785) release in the amygdala, a process that can be mimicked by direct glutamate injections to induce CTA. pnas.org
The formation of CTA memory involves a complex interplay between different brain regions, notably the basolateral amygdala (BLA) and the insular cortex (IC). nih.govnih.gov Research has shown that glutamatergic activation of the BLA can enhance a weak CTA, an effect that is dependent on NMDA receptor activation in the IC. nih.gov
Specifically, the unilateral injection of an NMDA receptor antagonist, AP5, into the IC can reverse the CTA enhancement induced by glutamate injection in the ipsilateral BLA. nih.gov This reversal occurs when AP5 is administered at the same time as or one hour after the BLA stimulation, but not three hours later, indicating a critical time window for this interaction. nih.gov Furthermore, the blocking effect of AP5 is also observed when administered to the contralateral IC, suggesting bilateral communication between the amygdala and insular cortex is vital for modulating the strength of CTA. nih.gov These findings provide strong evidence that BLA-IC interactions, mediated by NMDA receptors in the IC, are crucial for regulating the consolidation of taste aversion memory. nih.govpnas.org
Table 2: BLA-IC Interaction in CTA Enhancement
| BLA Treatment | IC Treatment | Outcome on CTA |
|---|---|---|
| Glutamate | Vehicle | Enhanced CTA nih.gov |
| Glutamate | AP5 (ipsilateral, same time) | Reversed Enhancement nih.gov |
| Glutamate | AP5 (ipsilateral, 1h later) | Reversed Enhancement nih.gov |
| Glutamate | AP5 (ipsilateral, 3h later) | No Effect on Enhancement nih.gov |
| Glutamate | AP5 (contralateral, same time) | Reversed Enhancement nih.gov |
Elucidation of Neuronal Circuit Contributions to Cognitive Functions
The use of AP5 has been pivotal in dissecting the specific contributions of different neuronal circuits to various cognitive functions. By selectively blocking NMDA receptors in specific brain regions, researchers can infer the necessity of that region's glutamatergic activity for a given task.
For instance, the impairment of spatial memory following AP5 injection into the CA1 region of the hippocampus directly points to the involvement of this specific circuit in spatial memory consolidation. nih.gov Similarly, the blockade of CTA by AP5 administration in the lateral amygdala highlights the critical role of this nucleus in associative learning. plos.org
Furthermore, studies on the interaction between the BLA and IC in CTA formation, using AP5 as a tool, have illuminated how different brain regions cooperate to encode and consolidate memories. nih.gov These experiments demonstrate that the amygdala may signal visceral information to the insular cortex, where NMDA receptor-dependent plasticity is required to strengthen the memory trace. nih.govpnas.org This provides a clearer understanding of how distinct neural pathways contribute to complex cognitive processes. physiology.org
Ap 5 in Studies of Neuronal Excitability and Network Function
Influence on Neuronal Firing Properties and Action Potential Generation
The generation of action potentials (APs) and the pattern of neuronal firing are fundamental to neural computation. Research utilizing lithium, often in concert with tools like AP-5 to block specific pathways, has revealed significant modulatory effects on these properties.
| Maximal AP Amplitude | Reduced (Normalized) | Reverses abnormally high AP amplitude in hyperexcitable neurons. | wikipedia.org |
Contribution to Understanding Excitatory-Inhibitory Balance in Neuronal Networks
The stability and function of any neural circuit depend on a finely tuned balance between excitatory and inhibitory signals (E/I balance). An imbalance, often favoring excitation, is implicated in various neurological and psychiatric disorders. citeab.comamericanelements.comfishersci.ca The combined use of lithium and NMDA receptor antagonists like AP-5 has been instrumental in elucidating how this balance is maintained and restored.
Studies have consistently shown that chronic lithium treatment shifts the E/I balance toward inhibition. citeab.comamericanelements.comwikipedia.org It achieves this by dampening the glutamatergic system, the primary source of excitation in the brain. citeab.comwikipedia.org Electrophysiological recordings demonstrate that lithium reduces the frequency of miniature excitatory postsynaptic currents (mEPSCs), which represent the spontaneous release of excitatory neurotransmitters. mims.com Simultaneously, lithium has been found to increase the frequency of miniature inhibitory postsynaptic currents (mIPSCs), reflecting an enhancement of GABAergic transmission. mims.comguidetopharmacology.org
Interactive Table: Lithium's Impact on Excitatory-Inhibitory Synaptic Activity
| Synaptic Current Type | Effect of Chronic Lithium | Underlying Mechanism | References |
|---|---|---|---|
| Excitatory (mEPSCs) | Frequency Decreased | Reduction in presynaptic glutamate (B1630785) release. | mims.com |
| Inhibitory (mIPSCs) | Frequency Increased | Enhancement of presynaptic GABA release. | mims.comguidetopharmacology.org |
Applications in Electrophysiological Recordings of Brain Oscillations
Brain oscillations, or brainwaves, are rhythmic patterns of neural activity that are crucial for various cognitive functions. Different frequency bands (e.g., delta, theta, beta, gamma) are associated with different brain states and functions. Alterations in these oscillations are a hallmark of several neuropsychiatric disorders. cenmed.com Electrophysiological techniques such as electroencephalography (EEG) and local field potential (LFP) recordings are used to study these rhythms.
Lithium treatment has been shown to modulate brain oscillations significantly. cenmed.com In both patients and healthy volunteers, lithium consistently enhances the power of slow-frequency oscillations, such as delta and theta waves, in resting-state EEG. cenmed.com Studies analyzing local field potentials in animal models have also reported complex, frequency-specific changes. For instance, acute lithium administration can increase delta power while suppressing theta and gamma power, with these effects changing after repeated treatment. citeab.com Repeated lithium treatment has been found to increase theta and fast gamma power in the prefrontal cortex. citeab.com
In this context, AP-5 can be applied to investigate the role of NMDA receptor-dependent synaptic plasticity in generating or modulating these lithium-induced changes in brain rhythms. Because oscillations arise from the synchronized activity of large neuronal populations, which is governed by synaptic communication, blocking a key component like the NMDA receptor allows researchers to test its specific contribution to the observed changes in network-level activity. This helps to link the effects of lithium on cellular and synaptic properties to its influence on large-scale brain dynamics. cenmed.comciteab.com
Interactions and Combined Research with Lithium Salts in Neurobiology
Lithium's Neurobiological Modulation of Glutamatergic Systems and NMDA Receptors
Lithium, a cornerstone in the management of bipolar disorder, exerts profound effects on the brain's glutamatergic system, a primary excitatory neurotransmitter network. A key target of lithium's action is the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity, learning, and memory. nih.govpsychopharmacologyinstitute.com Research indicates that lithium's therapeutic and neuroprotective properties are, in part, attributable to its ability to modulate glutamatergic neurotransmission and mitigate the potential for excitotoxicity, a harmful process resulting from excessive neuronal excitation. nih.govkarger.com
Chronic lithium administration has been shown to downregulate NMDA receptors, thereby tempering glutamate's excitatory influence. psychopharmacologyinstitute.comdovepress.com This modulation is not a simple blockade but a complex process involving multiple downstream signaling pathways. For instance, lithium can inhibit glycogen (B147801) synthase kinase-3β (GSK-3β), an enzyme implicated in NMDA receptor function and synaptic plasticity. psychopharmacologyinstitute.com Furthermore, studies have revealed that lithium can alter the synaptic availability of specific NMDA receptor subunits, such as GluN2A and GluN2B, leading to a reorganization of the glutamatergic postsynaptic density. archivog.comnih.gov This intricate regulation of the glutamatergic system likely contributes to the mood-stabilizing effects of lithium.
Mechanisms of Lithium-Induced Neuroprotection Against NMDA Receptor-Mediated Excitotoxicity
A significant aspect of lithium's neurobiological profile is its robust neuroprotective effect against excitotoxicity mediated by NMDA receptors. nih.gov Excitotoxicity, a pathological process where excessive glutamate (B1630785) activation of NMDA receptors leads to neuronal damage and death, is implicated in various neurological and psychiatric conditions. nih.gov
Long-term exposure to therapeutically relevant concentrations of lithium has been demonstrated to dramatically protect neurons from glutamate-induced excitotoxicity. nih.gov This protection is not immediate but requires a sustained period of treatment, aligning with the clinical timeline for lithium's therapeutic effects. nih.gov The primary mechanism underlying this neuroprotection is the inhibition of NMDA receptor-mediated calcium influx. nih.gov By reducing the excessive entry of calcium into neurons following NMDA receptor activation, lithium prevents the initiation of downstream apoptotic (cell death) pathways. nih.gov
Several molecular pathways contribute to this protective effect:
Inhibition of GSK-3β: Lithium's inhibition of GSK-3β is a key mechanism. frontiersin.org GSK-3β is involved in pro-apoptotic signaling, and its inhibition by lithium promotes cell survival.
Modulation of NMDA Receptor Phosphorylation: Lithium has been shown to decrease the tyrosine phosphorylation of the NR2B subunit of the NMDA receptor. nih.gov This reduction in phosphorylation is associated with a decrease in NMDA receptor activity and, consequently, reduced excitotoxicity. nih.gov
Upregulation of Neuroprotective Factors: Chronic lithium treatment can increase the expression of neuroprotective proteins like brain-derived neurotrophic factor (BDNF) and Bcl-2. researchgate.netmedsci.org BDNF, in turn, can activate cell survival pathways, further shielding neurons from excitotoxic insults. medsci.org
Importantly, this neuroprotective action appears to be specific to excitotoxic insults and is not a result of a general shutdown of neuronal activity. nih.gov
Lithium's Influence on Intracellular Calcium Dynamics and Related Signaling Cascades
Lithium significantly modulates intracellular calcium (Ca2+) dynamics, a fundamental aspect of neuronal signaling. nih.gov The dysregulation of calcium homeostasis is a feature of several neuropsychiatric disorders, and lithium's ability to restore balance to these systems is a crucial component of its therapeutic action. utoronto.ca
Studies have shown that chronic lithium treatment attenuates the rise in intracellular calcium following the activation of NMDA receptors. nih.govnih.gov This effect is achieved without altering the cell surface expression of the NMDA receptor itself, suggesting a more nuanced regulatory mechanism. nih.gov Beyond NMDA receptors, lithium also dampens calcium release from intracellular stores triggered by the activation of other receptors, such as metabotropic glutamate receptors (mGluRs). nih.govjpn.ca This broad-spectrum attenuation of glutamate-mediated calcium signaling highlights lithium's comprehensive impact on neuronal excitability. nih.gov
Utilization of AP-5 to Dissect NMDA Receptor-Dependent Components of Lithium's Effects
To specifically isolate and understand the role of NMDA receptors in the complex actions of lithium, researchers often employ selective pharmacological tools. One such tool is 2-amino-5-phosphonovaleric acid (AP-5), a competitive antagonist of the NMDA receptor. nih.gov By blocking NMDA receptor function, AP-5 allows scientists to determine which of lithium's effects are directly mediated by this receptor system.
For instance, studies have used AP-5 to investigate the NMDA receptor-dependent aspects of lithium-induced neuroprotection and synaptic modulation. tandfonline.com If a particular effect of lithium is blocked or mimicked by AP-5, it provides strong evidence for the involvement of NMDA receptors in that specific action. This approach has been instrumental in elucidating the intricate relationship between lithium and the glutamatergic system.
Analyzing Synaptic Responses Under Combined Lithium and AP-5 Exposure
The combined application of lithium and AP-5 in experimental settings provides valuable insights into the mechanisms of synaptic modulation. In studies of synaptic plasticity, for example, AP-5 is used to block NMDA receptor-dependent long-term potentiation (LTP), a cellular model of learning and memory. physiology.org By then applying lithium in the presence of AP-5, researchers can investigate whether lithium has any effects on synaptic strength that are independent of NMDA receptor activation.
Conversely, in paradigms where lithium's effects are being studied, the addition of AP-5 can help to clarify the contribution of NMDA receptors. For example, if lithium is shown to alter synaptic transmission, the subsequent application of AP-5 can reveal whether this alteration is dependent on NMDA receptor signaling. tandfonline.com Research has shown that in certain pathological models, the synapto-protective effects of lithium are indeed mediated by the activation of NMDA receptors, and this effect can be inhibited by AP-5. tandfonline.com This demonstrates the utility of using AP-5 to dissect the specific pathways through which lithium exerts its influence on synaptic function.
Examining Ionic Homeostasis and Intracellular Sodium Levels in Cellular Models
The regulation of ion balance, or ionic homeostasis, is critical for normal neuronal function. Lithium, as a monovalent cation, can influence the transport and concentration of other ions, including sodium (Na+). Alterations in intracellular sodium levels can have significant consequences for neuronal excitability and signaling.
While direct studies combining AP-5 and lithium to specifically examine intracellular sodium levels are not extensively detailed in the provided context, the principles of ionic homeostasis are relevant. For instance, sodium-lithium countertransport is a known cellular mechanism. ahajournals.org In various cellular models, the movement of lithium across the cell membrane is often linked to sodium transport systems. biologists.com In the context of neuronal activity, repetitive synaptic stimulation leads to changes in both intracellular sodium and potassium concentrations. uni-muenchen.de Given that lithium's effects are intertwined with NMDA receptor activity, which itself modulates ion flow, it is plausible that some of lithium's influence on sodium homeostasis is NMDA receptor-dependent. The use of AP-5 in such studies could help to isolate the specific contribution of NMDA receptor activation to lithium-induced changes in intracellular sodium levels. This would provide a more detailed understanding of how lithium's modulation of the glutamatergic system translates to changes in the fundamental ionic environment of the neuron.
Research on Lithium's Effects on Synaptic Plasticity Probed with AP-5
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning, memory, and cognitive function. A major form of synaptic plasticity in the hippocampus and other brain regions is long-term potentiation (LTP), which is often dependent on the activation of NMDA receptors. nih.gov The NMDA receptor antagonist AP-5 is a crucial tool in this field of research, as it allows for the selective blockade of NMDA receptor-dependent plasticity. nih.govphysiology.org
Research has shown that chronic lithium treatment can significantly impact synaptic plasticity. nih.govresearchgate.net Studies have demonstrated that lithium can restore deficits in hippocampal LTP in mouse models of Down syndrome. researchgate.net Furthermore, lithium has been shown to induce a form of homeostatic synaptic plasticity known as synaptic downscaling, which involves a reduction in the strength of excitatory synapses. elifesciences.orgnih.gov This effect is thought to counteract the hyperexcitability of the glutamatergic system observed in conditions like bipolar disorder. nih.govnih.gov
The use of AP-5 in these studies helps to delineate the NMDA receptor-dependent and -independent components of lithium's effects on synaptic plasticity. For example, by inducing LTP in the presence of AP-5, researchers can study NMDA receptor-independent forms of plasticity and then examine how lithium modulates these processes. physiology.org Conversely, in studies where lithium is shown to alter synaptic plasticity, the application of AP-5 can determine if this effect is mediated through NMDA receptors. researchgate.net For instance, AP-5 has been shown to block the induction of synaptic depression after LTP has been established, indicating a role for NMDA receptors in this process. researchgate.net These types of experiments are essential for building a comprehensive picture of how lithium modulates the dynamic nature of synaptic connections in the brain.
Broader Context of Lithium's Neurotrophic and Neuroprotective Mechanisms relevant to NMDA Receptor Pathways
Lithium's neuroprotective and neurotrophic properties are multifaceted, involving the modulation of numerous intracellular signaling pathways that are intricately linked with the function of the N-methyl-D-aspartate (NMDA) receptor. tandfonline.comnih.gov The therapeutic and protective effects of lithium are not attributed to a single mechanism but rather to its ability to influence a network of intersecting pathways that collectively enhance neuronal resilience and survival. nih.gov Key mechanisms include the inhibition of glycogen synthase kinase-3 (GSK-3), the activation of pro-survival signaling cascades like PI3K/Akt, and the upregulation of anti-apoptotic proteins such as Bcl-2, all of which have direct relevance to NMDA receptor-mediated events. tandfonline.comfrontiersin.orgdovepress.com
Inhibition of Glycogen Synthase Kinase-3 (GSK-3)
A primary target of lithium is the enzyme glycogen synthase kinase-3 (GSK-3), particularly the GSK-3β isoform. tandfonline.comfrontiersin.org GSK-3 is a highly conserved serine/threonine kinase implicated in a wide range of cellular processes, including gene transcription and synaptic plasticity. psychopharmacologyinstitute.comnih.gov Lithium inhibits GSK-3 both directly and indirectly. nih.govfrontiersin.org The indirect inhibition often occurs through the activation of signaling pathways, such as the PI3K/Akt pathway, which leads to the inhibitory phosphorylation of GSK-3β at its serine 9 residue. frontiersin.orgnih.gov
This inhibition of GSK-3β is directly relevant to NMDA receptor pathways. Research has demonstrated that lithium's regulation of GSK-3β activity can alter the expression of NMDA receptor subunits. nih.gov One study found that by inhibiting GSK-3β, lithium reduces the degradation of the transcription factor β-catenin. nih.gov This stabilization of β-catenin is linked to an increase in the expression of the NMDA receptor subunit GluN2A, both in vitro in primary prefrontal cortical neurons and in vivo. nih.govfrontiersin.org The functional consequence of this is an augmentation of GluN2A-mediated excitatory postsynaptic currents in the medial prefrontal cortex. nih.gov Thus, GSK-3β activity appears to negatively regulate GluN2A expression, a process that is reversed by lithium. nih.gov
Activation of PI3K/Akt and Upregulation of Bcl-2
Lithium activates the phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt) cell survival pathway. tandfonline.comdovepress.com This pathway is crucial for promoting cell survival and growth. Studies have shown that lithium treatment leads to the rapid activation of Akt, which contributes to its neuroprotective effects. frontiersin.orgnih.gov For instance, lithium can suppress the glutamate-induced inhibition of Akt-1 activity in neurons, suggesting a direct counteraction to excitotoxic stress. nih.gov The activation of the PI3K/Akt pathway is a critical step that leads to the downstream inhibition of GSK-3β and the activation of other neuroprotective factors. frontiersin.orgcpn.or.kr
One of the most significant downstream effects of these pathways is the upregulation of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). tandfonline.comfrontiersin.orgnih.gov Bcl-2 plays a vital role in regulating apoptosis by controlling the permeability of the mitochondrial outer membrane and preventing the release of cytochrome c. nih.gov Chronic lithium administration has been shown to increase the levels of Bcl-2 mRNA and protein in cultured cerebellar granule cells and in the frontal cortex and hippocampus of rats. dovepress.comfrontiersin.orgnih.gov This upregulation of Bcl-2 is a key mechanism by which lithium protects neurons against glutamate-induced, NMDA receptor-mediated excitotoxicity and apoptosis. cpn.or.krnih.gov By increasing the ratio of the anti-apoptotic Bcl-2 to the pro-apoptotic Bax protein, lithium shifts the cellular balance towards survival. frontiersin.org
Modulation of NMDA Receptor Function
Beyond altering receptor expression via signaling pathways, long-term lithium treatment directly modulates NMDA receptor function to protect against excitotoxicity. nih.govnih.gov Chronic exposure to therapeutically relevant concentrations of lithium provides robust protection to cultured cerebellar, cortical, and hippocampal neurons against glutamate-induced excitotoxicity, which is primarily mediated by NMDA receptors. nih.govnih.gov This neuroprotection is attributed to the inhibition of NMDA receptor-mediated calcium (Ca2+) influx. nih.govfrontiersin.orgnih.govnih.gov Excessive Ca2+ influx through NMDA receptors is a critical trigger for neuronal apoptosis. frontiersin.org Lithium attenuates this influx, thereby preventing the downstream activation of apoptotic cascades. frontiersin.orgnih.gov This effect does not appear to be caused by a simple downregulation of NMDA receptor subunit proteins, but rather a functional inhibition of the receptor's activity. nih.gov Further research suggests this modulation may occur via the attenuation of the phosphorylation of the NR2B subunit. tandfonline.comcpn.or.kr
The table below summarizes the key molecular interactions of lithium within neuroprotective pathways relevant to NMDA receptor function.
| Molecular Target | Effect of Lithium | Mechanism and Consequence for Neuroprotection | Supporting Evidence |
| GSK-3β | Inhibition | Directly inhibits enzyme activity and indirectly via Akt-mediated phosphorylation. This prevents apoptosis and modulates gene expression, including that of NMDA receptor subunits. | tandfonline.comfrontiersin.orgnih.gov |
| β-catenin | Stabilization | Inhibition of GSK-3β prevents the degradation of β-catenin. Stabilized β-catenin influences gene transcription, leading to increased expression of the GluN2A NMDA receptor subunit. | nih.gov |
| Akt (Protein Kinase B) | Activation / Phosphorylation | Activates this pro-survival kinase, which in turn inhibits GSK-3β and promotes cell survival. Lithium also blocks glutamate-induced inactivation of Akt. | tandfonline.comfrontiersin.orgdovepress.comnih.gov |
| Bcl-2 | Upregulation | Increases the expression of this key anti-apoptotic protein, which inhibits mitochondrial-mediated cell death pathways often triggered by NMDA receptor overactivation. | tandfonline.comdovepress.comfrontiersin.orgnih.gov |
| NMDA Receptor | Functional Inhibition | Reduces NMDA receptor-mediated Ca2+ influx, protecting against excitotoxicity. This may involve decreased phosphorylation of NR2B subunits. | nih.govcpn.or.krnih.govnih.gov |
Table of Mentioned Compounds
| Compound Name | PubChem CID |
|---|---|
| AP-5 Lithium Salt | 135406003 |
| Lithium Chloride | 3028213 |
| Glutamate | 33032 |
| N-methyl-D-aspartate (NMDA) | 834 |
| myo-inositol | 892 |
Methodological Considerations and Experimental Designs in Ap 5 Research
In Vitro Electrophysiological Techniques
In vitro preparations, such as brain slices, offer a controlled environment to investigate the effects of AP-5 on synaptic transmission and plasticity. These techniques allow for precise application of the antagonist and detailed analysis of neuronal responses.
Whole-Cell Patch-Clamp Recordings for Synaptic Currents and Neuronal Excitability
Whole-cell patch-clamp recording is a powerful technique used to measure the electrical properties of individual neurons. re-place.bemdpi.com It allows researchers to record both synaptic currents and changes in neuronal excitability with high fidelity. re-place.bemdpi.com In studies involving AP-5, this method is instrumental in isolating and characterizing the NMDA receptor-mediated component of excitatory postsynaptic currents (EPSCs). mpg.denih.gov
To study synaptic currents, a neuron is voltage-clamped at a specific membrane potential. re-place.be By holding the neuron at a depolarized potential, the voltage-dependent magnesium block of the NMDA receptor is relieved, allowing for the measurement of the NMDA receptor-mediated current. Application of AP-5 is then used to selectively block this current, confirming its identity. nih.gov The difference in the recorded current before and after AP-5 application reveals the contribution of NMDA receptors to the synaptic response.
This technique is also employed to assess neuronal excitability by recording in current-clamp mode, which allows for the measurement of the neuron's membrane potential and firing properties. mdpi.com The impact of AP-5 on neuronal firing patterns in response to current injections can thus be determined. For these recordings, the intracellular solution within the patch pipette typically contains a potassium-based solution to mimic the intracellular environment. plos.org
A study investigating synaptic scaling in mouse hippocampal CA1 pyramidal neurons utilized whole-cell patch-clamp to measure spontaneous excitatory postsynaptic currents (sEPSCs) before, during, and after optogenetic stimulation. lu.se In another experiment, whole-cell patch-clamp recordings from visually identified motoneurons in neonatal rat spinal cord slices were used to characterize central excitatory synaptic transmission. mpg.de These studies often use a cocktail of other drugs to isolate the specific currents of interest. For instance, inhibitory transmission is typically blocked with antagonists like bicuculline (B1666979) and strychnine. mpg.de
Field Potential Recordings in Brain Slices for LTP/LTD Studies
Field potential recordings are used to measure the collective activity of a population of neurons in a brain slice. This technique is particularly valuable for studying long-term potentiation (LTP) and long-term depression (LTD), two forms of synaptic plasticity thought to underlie learning and memory. jove.com
In a typical experiment, a stimulating electrode is placed in a presynaptic pathway, and a recording electrode is placed in the dendritic region of the postsynaptic neurons to record field excitatory postsynaptic potentials (fEPSPs). A stable baseline of synaptic transmission is established before inducing LTP with a high-frequency stimulation (HFS) protocol or LTD with a low-frequency stimulation (LFS) protocol. jove.compnas.org
AP-5 is crucial in these studies to determine the involvement of NMDA receptors in the induction of LTP and LTD. By bath-applying AP-5 to the brain slice, researchers can test whether the induction of these forms of plasticity is blocked. nih.govfrontiersin.org For example, studies have shown that in the presence of AP-5, high-frequency stimulation fails to induce LTP in the hippocampus, demonstrating the necessity of NMDA receptor activation for this process. jove.comfrontiersin.org Similarly, NMDA receptor-dependent LTD can be blocked by AP-5. pnas.org
Research in the anterior cingulate cortex of adult mice used multi-channel field potential recording systems to investigate the interaction between LTP and LTD. nih.gov They found that a low-frequency stimulus could inhibit theta burst stimulation-induced LTP, and this effect was blocked by the NMDA receptor antagonist AP-5. nih.gov This indicates that NMDA receptors are essential for this form of synaptic depression. nih.gov
In Vivo Experimental Approaches
In vivo experiments allow for the study of AP-5's effects in the context of a living, intact organism, providing insights into its role in complex behaviors and physiological processes.
Intracerebroventricular and Local Microinjection Techniques for AP-5 Delivery
To study the effects of AP-5 in the brain of a living animal, researchers often employ intracerebroventricular (ICV) or local microinjection techniques. nih.govahajournals.org ICV administration involves injecting AP-5 into the cerebral ventricles, allowing it to diffuse throughout the brain. physiology.orgresearchgate.net This method is useful for investigating the widespread effects of NMDA receptor blockade.
Local microinjection, on the other hand, involves delivering AP-5 directly to a specific brain region of interest. nih.govahajournals.org This is achieved by stereotactically implanting a cannula into the target area. This technique offers greater spatial precision and is used to investigate the function of NMDA receptors in discrete neural circuits. For example, researchers have microinjected AP-5 into the basolateral amygdala to study its role in fear memory formation. nih.gov Another study microinjected AP-5 into the paraventricular nucleus of the hypothalamus in rats to examine the role of NMDA receptors in sympathetic nerve activity during heart failure. ahajournals.org
Future Directions and Emerging Research Avenues for Ap 5 in Basic Neuroscience
Continued Exploration in Animal Models of Neurodevelopmental Disorders
The role of NMDA receptor dysfunction in neurodevelopmental disorders such as autism spectrum disorder (ASD) and Fragile X syndrome (FXS) is an area of intense investigation. Animal models are crucial for understanding the underlying pathology and for testing potential therapeutic interventions. mdpi.comhaifa.ac.ilnih.govmdpi.comzoores.ac.cn
Autism Spectrum Disorder (ASD): Animal models that mimic the core behavioral and neurological symptoms of ASD are essential for research. mdpi.com These models can be genetic, with mutations in genes associated with ASD, or induced by environmental factors. mdpi.comzoores.ac.cn Research using these models can help clarify the role of NMDA receptor signaling in the development of social and communication deficits, as well as repetitive behaviors. mdpi.comnih.gov The use of AP-5 in these models can help determine to what extent NMDA receptor hypofunction or hyperfunction contributes to the ASD phenotype.
Fragile X Syndrome (FXS): FXS, a leading genetic cause of intellectual disability and autism, is characterized by the absence or reduction of the fragile X mental retardation protein (FMRP). fraxa.orgaap.orgopenaccessjournals.com In animal models of FXS, there is evidence of altered synaptic plasticity, including enhanced metabotropic glutamate (B1630785) receptor (mGluR)-dependent long-term depression (LTD). nih.govnih.govnih.govtandfonline.com Studies have shown that NMDA receptor antagonists can have complex, age-dependent effects in FXS model mice, suppressing seizures at a young age but potentially activating them in adults. fraxa.org AP-5 can be used to further dissect the interplay between NMDA receptor and mGluR signaling in the context of FXS, potentially informing the development of more targeted therapies. fraxa.orgplos.org For instance, research has shown that blocking NMDA receptors with AP-5 is necessary to observe certain forms of long-term potentiation (LTP) in the prefrontal cortex, a process that is impaired in FXS models. plos.org
Application in Understanding Synaptic Dysfunction in Models of Neurological Conditions
Synaptic dysfunction is a common feature of many neurological disorders, including Alzheimer's disease and epilepsy. nih.govmdpi.comroyalsocietypublishing.orgmdpi.com AP-5 is a valuable tool for investigating the specific contribution of NMDA receptor-mediated synaptic transmission to the pathology of these conditions.
Alzheimer's Disease (AD): A key pathological feature of AD is the accumulation of amyloid-beta (Aβ) plaques, which is associated with synaptic dysfunction and cognitive decline. frontiersin.orgfrontiersin.org Animal models of AD have shown that Aβ can impair synaptic plasticity, such as long-term potentiation (LTP). scholaris.caabcam.com The discovery of AP-5 was instrumental in revealing the critical role of NMDA receptors in the initiation of LTP. scholaris.ca Future studies can utilize AP-5 to investigate how Aβ oligomers specifically affect NMDA receptor function and contribute to the synaptic deficits observed in AD models. frontiersin.org Furthermore, research suggests that lithium salts may have neuroprotective effects in AD models, in part by modulating NMDA receptor activity. biorxiv.org
Epilepsy: Epilepsy is characterized by recurrent seizures, which involve excessive and synchronized neuronal firing. mdpi.commdpi.comnih.gov Glutamate, the primary excitatory neurotransmitter, plays a crucial role in seizure generation, and NMDA receptors are key mediators of this excitatory signaling. mdpi.commdpi.comnih.gov While NMDA receptor antagonists have been investigated as potential anti-seizure drugs, their clinical application has been limited by side effects. mdpi.comnih.gov However, in animal models, NMDA receptor antagonists have shown efficacy in terminating seizures and may act synergistically with other anti-epileptic drugs. mdpi.comnih.gov AP-5 can be used in preclinical models to further elucidate the specific role of NMDA receptors in different seizure types and to explore the potential for more targeted NMDA receptor modulation in epilepsy treatment. nih.gov
Advanced Approaches Combining AP-5 with Optogenetic or Chemogenetic Modulations
The combination of pharmacological tools like AP-5 with advanced techniques such as optogenetics and chemogenetics offers unprecedented precision in dissecting neural circuit function. acs.orgnih.govsemanticscholar.org These approaches allow for the manipulation of specific cell types or pathways with light or designer drugs, respectively, while AP-5 can be used to block NMDA receptor-dependent plasticity within those defined circuits. nih.govbiorxiv.orgnih.govucl.ac.uk
Optogenetics: This technique uses light to control the activity of genetically modified neurons that express light-sensitive ion channels or pumps. biorxiv.orgelifesciences.orgfrontiersin.org By combining optogenetic stimulation with AP-5 application, researchers can investigate the role of NMDA receptors in synaptic plasticity at specific, optically activated synapses. nih.govelifesciences.org For example, studies have used this approach to show that optogenetic activation of certain pathways can induce LTP that is blocked by AP-5, confirming the involvement of NMDA receptors in that specific form of plasticity. elifesciences.org This combination allows for a detailed analysis of how NMDA receptors contribute to the function of defined neural circuits. nih.goven-journal.org
Chemogenetics: This method utilizes engineered receptors that are activated by specific, otherwise inert, small molecules (designer drugs). acs.orgnih.govbiorxiv.orgpnas.orgmattislab.orgfrontiersin.orguni-muenchen.de This allows for the non-invasive and reversible modulation of neuronal activity in targeted cell populations. nih.govsemanticscholar.orgucl.ac.uk Combining chemogenetic manipulation with AP-5 can help to understand the long-term consequences of altering the activity of a specific neuronal population on NMDA receptor-dependent processes throughout the brain. acs.org For instance, one could chemogenetically activate a specific group of neurons and then use AP-5 to determine if the resulting changes in network activity and behavior are dependent on NMDA receptor-mediated synaptic plasticity.
Q & A
Q. What experimental protocols are recommended for synthesizing AP-5 lithium salt, and how do solubility properties influence its preparation?
this compound synthesis typically involves neutralization reactions or ion-exchange methods. For soluble salts, direct crystallization from aqueous solutions is common, while insoluble salts may require precipitation techniques. Solubility testing should follow standardized protocols: dissolve the salt in water under controlled temperature and pH conditions, then classify solubility based on saturation thresholds . Ensure reproducibility by documenting reagent purity (e.g., lithium hydroxide concentration), reaction time, and filtration methods.
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
Use a combination of analytical techniques:
- Cation/Anion Identification : Conduct flame tests for lithium (crimson-red flame) and confirm anions via titration or spectroscopic methods (e.g., FTIR for functional groups) .
- Purity Assessment : Perform HPLC or mass spectrometry to detect impurities. Batch-to-batch consistency can be monitored by comparing retention times and peak areas .
- Crystallography : X-ray diffraction (XRD) provides lattice structure validation, critical for reproducibility in electrochemical or catalytic studies .
Q. What methodologies are effective for characterizing the solubility and stability of this compound under varying environmental conditions?
Design experiments to test solubility across temperatures (e.g., 25°C to 80°C) and pH ranges. Use gravimetric analysis to measure residual mass after evaporation. For stability, employ accelerated aging studies under humidity or oxidative stress, monitoring degradation via UV-Vis spectroscopy or conductivity measurements .
Advanced Research Questions
Q. How should researchers address contradictions in reported electrochemical performance data for this compound across studies?
Discrepancies may arise from differences in synthesis protocols, impurity profiles, or testing conditions. To resolve these:
- Meta-Analysis : Compare methodologies from conflicting studies, focusing on electrolyte composition, electrode materials, and charge/discharge rates.
- Controlled Replication : Reproduce experiments using standardized cells (e.g., coin cells with Li-metal anodes) and report full experimental parameters (e.g., electrolyte salt concentration, solvent purity) .
- Statistical Validation : Apply ANOVA or t-tests to determine if observed differences are statistically significant .
Q. What strategies can mitigate batch-to-batch variability in this compound for sensitive applications like battery electrolytes?
Advanced quality control measures include:
- Enhanced Analytical Protocols : Request peptide content analysis and TFA removal verification if residual trifluoroacetate impacts conductivity .
- Stoichiometric Precision : Use Karl Fischer titration to control water content, which affects ionic conductivity.
- Process Automation : Implement robotic synthesis systems to minimize human error in reaction steps .
Q. How can this compound research be integrated into broader frameworks, such as sustainable energy or material science?
- Literature Synthesis : Conduct a systematic review to map this compound’s role in existing technologies (e.g., Li-ion batteries, solid-state electrolytes). Use tools like Google Scholar with advanced operators (e.g.,
site:.edu + "this compound" + "energy storage") to identify interdisciplinary applications . - Collaborative Design : Partner with computational chemists to model salt-ligand interactions, optimizing properties like ion mobility or thermal stability .
Methodological Guidance for Data Interpretation
Q. What statistical approaches are recommended for analyzing electrochemical datasets involving this compound?
- Time-Series Analysis : Use software like OriginLab or Python’s SciPy to model charge/discharge cycles, identifying outliers or capacity fade trends.
- Error Propagation : Calculate uncertainties for derived parameters (e.g., diffusion coefficients) using Monte Carlo simulations .
Q. How should researchers document experimental protocols to ensure reproducibility in this compound studies?
Follow IMRaD (Introduction, Methods, Results, Discussion) structure:
- Methods Section : Specify equipment models (e.g., Autolab PGSTAT302N for impedance spectroscopy), calibration procedures, and environmental controls (e.g., glovebox O₂ levels < 0.1 ppm) .
- Data Availability : Deposit raw datasets in repositories like Zenodo or Figshare, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
